molecular formula C24H24N2O7S B2992214 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide CAS No. 433328-64-4

2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide

Cat. No.: B2992214
CAS No.: 433328-64-4
M. Wt: 484.52
InChI Key: SCNOJVYSRJVGKG-UHFFFAOYSA-N
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Description

The compound 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide is a synthetic organic molecule characterized by its complex structure and unique functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide involves multiple steps, typically starting with the preparation of the 1,3-dioxo-1H-benzo[de]isoquinoline moiety. This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions. Following this, an alkylation reaction introduces the ethyl group to the benzo[de]isoquinoline core. The introduction of the hydroxyethyl group involves a nucleophilic substitution reaction, utilizing a suitable alcohol derivative. Finally, the coupling of the sulfonamide group with the dimethoxybenzene moiety is carried out under conditions that promote sulfonamide formation, such as using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic steps to ensure higher yields and purity. Automation and continuous flow synthesis can be employed to scale up the production process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are utilized to isolate the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehyde or carboxylic acid derivatives.

  • Reduction: Reduction reactions can target the benzo[de]isoquinoline core, potentially leading to reduced derivatives with different pharmacological properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dimethoxybenzene moiety, allowing for functionalization with various substituents.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

  • Substitution: Typical reagents include halogens (Br2, Cl2) for electrophilic substitution and alkyl halides for nucleophilic substitution under appropriate base conditions.

Major Products Formed from These Reactions

Oxidation typically yields aldehyde or carboxylic acid derivatives, reduction may produce reduced benzo[de]isoquinoline compounds, and substitution reactions can result in a variety of functionalized derivatives based on the introduced groups.

Scientific Research Applications

Chemistry

In chemistry, the compound is studied for its potential use as a building block in organic synthesis and polymer science due to its complex structure and reactive functional groups.

Biology

Biologically, it is investigated for its potential role in enzyme inhibition, receptor binding studies, and as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound is explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be utilized in the development of new materials, such as dyes, pigments, and polymers, owing to its stable and unique chemical framework.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells, such as enzymes or receptors. Its sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dioxo-benzo[de]isoquinoline core may intercalate with DNA or interact with protein structures, influencing cellular processes. Pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[de]isoquinoline derivatives, sulfonamide-containing molecules, and dimethoxybenzene derivatives. Examples include 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl-based drugs and compounds used in polymer science.

Highlighting Uniqueness

What sets 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide apart is its unique combination of functional groups, allowing it to participate in diverse chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-hydroxyethyl)-4,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7S/c1-32-19-13-16(21(14-20(19)33-2)34(30,31)25-10-12-27)9-11-26-23(28)17-7-3-5-15-6-4-8-18(22(15)17)24(26)29/h3-8,13-14,25,27H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNOJVYSRJVGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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